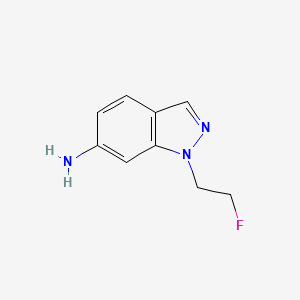

1-(2-Fluoroethyl)-1H-indazol-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10FN3 |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

1-(2-fluoroethyl)indazol-6-amine |

InChI |

InChI=1S/C9H10FN3/c10-3-4-13-9-5-8(11)2-1-7(9)6-12-13/h1-2,5-6H,3-4,11H2 |

InChI Key |

ASNSVBJGIBPWHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)N(N=C2)CCF |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Route Development

Retrosynthetic Analysis of 1-(2-Fluoroethyl)-1H-indazol-6-amine

A logical retrosynthetic analysis of the target molecule dictates a strategic disassembly to identify key intermediates and viable starting materials. The primary disconnections are:

C-N bond of the amine: The final step is envisioned as the reduction of a nitro group, a common and high-yielding transformation. This disconnects the target molecule to 1-(2-fluoroethyl)-6-nitro-1H-indazole .

N1-Alkyl bond: The introduction of the fluoroethyl group can be achieved via N-alkylation of the indazole ring. This leads back to 6-nitro-1H-indazole and a suitable fluoroethylating agent (e.g., 1-bromo-2-fluoroethane).

Indazole Ring Formation: The substituted indazole core itself can be disconnected through various classical indazole syntheses. A common approach is the cyclization of a substituted phenylhydrazine (B124118) or related precursor, leading back to a simple, commercially available benzene (B151609) derivative such as 2-methyl-5-nitroaniline (B49896) .

This analysis outlines a forward synthesis beginning with the construction of the 6-nitro-1H-indazole core, followed by regioselective N-alkylation, and concluding with the reduction of the nitro functionality.

Precursor Synthesis and Key Synthetic Intermediates

The forward synthesis relies on the efficient preparation of key precursors and intermediates as identified in the retrosynthetic analysis.

The formation of the 6-nitro-1H-indazole scaffold is the foundational step. A prevalent method involves the diazotization of an o-toluidine (B26562) derivative followed by intramolecular cyclization. For instance, the synthesis can commence from 2-methyl-5-nitroaniline. The process involves:

Diazotization of the amine group in 2-methyl-5-nitroaniline using sodium nitrite (B80452) in an acidic medium (e.g., glacial acetic acid).

The resulting diazonium salt undergoes spontaneous or induced intramolecular cyclization, with the loss of a proton from the methyl group, to form the pyrazole (B372694) ring fused to the benzene ring, yielding 6-nitro-1H-indazole. chemicalbook.com

Alternative modern methods for constructing the indazole ring include palladium-catalyzed intramolecular C-H amination reactions and reductive cyclization of ortho-nitrobenzyl compounds. nih.govnih.gov

The alkylation of the 6-nitro-1H-indazole intermediate with a fluoroethylating agent, such as 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate, presents a significant challenge regarding regioselectivity. Indazoles possess two reactive nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of N1 and N2 isomers. beilstein-journals.org

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. nih.govbeilstein-journals.org This stability difference can be exploited to control the reaction's outcome.

Thermodynamic Control: Reactions run under conditions that allow for equilibrium between the N1 and N2 products, such as higher temperatures with a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF, typically favor the formation of the more stable N1-alkylated product. beilstein-journals.orgacs.org

Kinetic Control: Milder conditions, such as using potassium carbonate (K2CO3) at lower temperatures, may favor the kinetically preferred N2 isomer, which often forms faster. nih.gov

For the synthesis of this compound, achieving high selectivity for the N1 position is crucial. This is typically accomplished by employing strong bases and allowing the reaction to reach thermodynamic equilibrium.

| Base | Solvent | Temperature | Predominant Isomer | Rationale |

| NaH | DMF / THF | Room Temp to 50 °C | N1 | Thermodynamic Control beilstein-journals.org |

| K₂CO₃ | Acetone / DMF | Room Temperature | N2 / Mixture | Kinetic Control |

| Cs₂CO₃ | DMF | Room Temperature | N1 | Often provides good N1 selectivity |

Table 1: Representative conditions influencing the regioselectivity of indazole N-alkylation. The exact ratios can vary based on the specific indazole substituents and alkylating agent used.

The final step in the proposed synthetic route is the reduction of the nitro group of 1-(2-fluoroethyl)-6-nitro-1H-indazole to the corresponding 6-amine. This transformation is a well-established and generally efficient process in organic synthesis. Several methods can be employed, with the choice often depending on scale, functional group tolerance, and available equipment. nih.gov

Commonly used methods include:

Catalytic Hydrogenation: This is a clean and high-yielding method, typically employing a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govresearchgate.net The reaction is often carried out in a protic solvent such as ethanol (B145695) or methanol.

Metal-Acid Reduction: A classical method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) is also a widely used reagent for this purpose. doi.org

Transfer Hydrogenation: An alternative to using gaseous hydrogen involves using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C).

| Reagent(s) | Solvent | Typical Conditions | Notes |

| H₂, Pd/C | Ethanol / Methanol | Room Temperature, 1-5 atm H₂ | Clean, high yield, common industrial method. nih.gov |

| SnCl₂·2H₂O | Ethanol / Ethyl Acetate (B1210297) | Reflux | Effective and common lab-scale method. doi.org |

| Fe / HCl or NH₄Cl | Ethanol / H₂O | Reflux | Inexpensive and effective, though workup can be more involved. |

| Na₂S₂O₄ | THF / H₂O | Room Temperature | Mild conditions, useful for sensitive substrates. |

Table 2: Common methods for the reduction of aromatic nitro groups to amines.

Purification and Isolation Methodologies for Synthetic Products

The purification of this compound is critical to remove unreacted starting materials, reagents, and isomeric byproducts, particularly the N2-alkylated isomer.

Chromatographic Separation Techniques

Column Chromatography: This is a standard and widely used method for the separation of indazole isomers. google.com The choice of stationary phase (typically silica (B1680970) gel) and a suitable mobile phase (a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate) allows for the differential elution of the N1 and N2 isomers due to their different polarities. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical and preparative-scale separations. For compounds like substituted indazoles, reversed-phase HPLC is common, where a non-polar stationary phase is used with a polar mobile phase. Chiral HPLC, employing a chiral stationary phase (CSP), would be necessary if enantiomeric separation were required, although the target molecule is not chiral. ptfarm.plukm.myyoutube.commdpi.com The development of a robust HPLC method is also essential for assessing the purity of the final product and for impurity profiling. researchgate.net

Recrystallization and Crystallization Protocols

Recrystallization is a powerful and economical technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is key; the desired compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. For indazole derivatives, mixtures of solvents such as acetone/water, ethanol/water, or acetonitrile (B52724)/water have been used effectively to separate N1 and N2 isomers, as the isomers often exhibit different solubilities. google.com This method can be highly effective for industrial-scale production, avoiding the cost and solvent waste associated with large-scale chromatography. google.com

Impurity Profiling and Control in Synthetic Pathways

From a chemical research standpoint, understanding and controlling impurities is paramount for ensuring the integrity of experimental data and the reproducibility of synthetic procedures.

The primary process-related impurity in the synthesis of this compound is the isomeric compound 2-(2-fluoroethyl)-2H-indazol-6-amine . This arises from the non-selective alkylation of the 6-amino-1H-indazole precursor.

Control Strategy:

Reaction Optimization: The most effective control strategy is to optimize the N-alkylation step to maximize the formation of the desired N1 isomer. This involves screening different bases, solvents, temperatures, and reaction times. nih.gov As demonstrated in related indazole alkylations, shifting from kinetic to thermodynamic control can dramatically improve the N1:N2 ratio. nih.govrsc.org

Purification: Implementing efficient purification protocols, such as optimized column chromatography or selective recrystallization, is crucial to remove the N2 isomer to a level below the detection limit of analytical methods like HPLC. google.com

Other potential impurities could include unreacted 6-amino-1H-indazole or byproducts from the fluoroethylating agent. A thorough impurity profile would be established using techniques like HPLC coupled with mass spectrometry (LC-MS) to identify and quantify any minor components in the final product. For related pharmaceutical compounds like Axitinib, which contains an indazole core, numerous potential impurities have been identified and synthesized as reference standards. pharmaffiliates.com

| Impurity Name | Origin | Control/Mitigation Strategy |

| 2-(2-Fluoroethyl)-2H-indazol-6-amine | Non-regioselective N-alkylation | Optimized, thermodynamically controlled alkylation; Chromatographic separation; Recrystallization. nih.govgoogle.com |

| 6-Amino-1H-indazole | Incomplete alkylation | Driving the reaction to completion; Purification. |

| Byproducts from fluoroethylating agent | Side reactions of the alkylating agent | Use of high-purity reagents; Purification. |

Chemical Reactivity and Derivatization Studies

Reactivity at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring possesses two nitrogen atoms, N1 and N2, which exhibit different reactivity profiles. In the case of 1-(2-fluoroethyl)-1H-indazol-6-amine, the N1 position is already alkylated with the 2-fluoroethyl group. This directs further reactions to the N2 position, although the lone pair on N2 is part of the aromatic sextet, making it less nucleophilic than the N1 position in an unsubstituted indazole.

While direct alkylation or acylation at the N2 position of this compound is not extensively documented in publicly available literature, the general principles of indazole chemistry suggest that such reactions would be challenging due to steric hindrance from the adjacent N1-substituent and the reduced nucleophilicity of N2. Reactions at N2, if successful, would likely require forcing conditions and highly reactive electrophiles.

The relative reactivity of the N1 and N2 positions is a well-studied aspect of indazole chemistry. Generally, alkylation of unsubstituted indazoles often yields a mixture of N1 and N2 isomers, with the ratio being dependent on the reaction conditions (base, solvent, and electrophile). The formation of the N1-isomer is often favored under thermodynamic control, as the 1H-indazole tautomer is typically more stable than the 2H-indazole tautomer.

Electrophilic and Nucleophilic Reactivity of the Fluoroethyl Side Chain

The 2-fluoroethyl group at the N1 position introduces a site for potential chemical modifications. The fluorine atom, being highly electronegative, imparts a partial positive charge on the adjacent carbon atom, making it susceptible to nucleophilic attack.

Nucleophilic Substitution: The fluorine atom on the ethyl side chain can potentially be displaced by strong nucleophiles in an SN2 reaction. However, the C-F bond is strong, and such reactions typically require harsh conditions or the use of specialized reagents. The reactivity can be enhanced by converting the fluorine into a better leaving group, although this is not a common strategy for fluoroalkanes.

Elimination Reactions: Under basic conditions, this compound could potentially undergo an E2 elimination reaction to form 1-vinyl-1H-indazol-6-amine. This reaction would be facilitated by a strong, sterically hindered base. The propensity for elimination versus substitution would depend on the nature of the base and the reaction conditions.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| Nucleophilic Substitution | Strong nucleophile (e.g., Nu:⁻), high temperature | 1-(2-Nu-ethyl)-1H-indazol-6-amine | Requires forcing conditions due to the strength of the C-F bond. |

| Elimination (E2) | Strong, non-nucleophilic base (e.g., t-BuOK) | 1-Vinyl-1H-indazol-6-amine | Competes with nucleophilic substitution. |

Chemical Transformations of the Aromatic Amine Moiety

The 6-amino group is a versatile functional handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecules.

Acylation: The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This is a common method for introducing a variety of functional groups.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is often used in medicinal chemistry to introduce sulfonyl groups, which can act as hydrogen bond acceptors and improve physicochemical properties.

Alkylation and Reductive Amination: The amino group can be alkylated using alkyl halides, although this can sometimes lead to over-alkylation. A more controlled method for introducing alkyl groups is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction.

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens, cyano, hydroxyl, and other functional groups.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | RCOCl, base or RCOOH, coupling agent | Amide |

| Sulfonylation | RSO₂Cl, base | Sulfonamide |

| Reductive Amination | RCHO or RCOR', NaBH(OAc)₃ | Secondary or Tertiary Amine |

| Diazotization / Sandmeyer Reaction | NaNO₂, HCl; CuX | 6-Halo or 6-Cyano-1-(2-fluoroethyl)-1H-indazole |

Functional Group Interconversions and Advanced Transformations

Beyond the fundamental reactions of the amine group, more advanced transformations can be employed to further diversify the structure of this compound.

Urea (B33335) and Thiourea Formation: The amine can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These functional groups are prevalent in many biologically active molecules.

Guanidine Formation: Reaction with guanylating agents, such as N,N'-di-Boc-N''-triflylguanidine, can be used to synthesize guanidines.

Palladium-Catalyzed Cross-Coupling Reactions: The aromatic amine can be converted into a halide or triflate, which can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form C-C bonds. Alternatively, the amine itself can be used in Buchwald-Hartwig amination reactions to form C-N bonds with aryl halides.

Utility of this compound as a Synthetic Building Block

This compound is a valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery. Its utility lies in the combination of the indazole scaffold, which is a known pharmacophore, with a modifiable amino group and a fluoroethyl side chain that can influence pharmacokinetic properties.

The 6-aminoindazole core is present in a number of kinase inhibitors and other biologically active compounds. The amino group provides a convenient point for the attachment of various side chains and pharmacophoric elements through the reactions described above.

Design and Synthesis of Chemically Modified Analogs

The design and synthesis of chemically modified analogs of this compound are driven by the need to explore structure-activity relationships (SAR) in drug discovery programs. Modifications can be targeted at three main positions:

The Aromatic Ring: Introduction of substituents on the benzene (B151609) ring of the indazole core can modulate electronic properties, steric interactions with biological targets, and metabolic stability.

The 6-Amino Group: Derivatization of the amino group, as detailed in the sections above, is a primary strategy for exploring SAR. A wide variety of amides, ureas, sulfonamides, and other derivatives can be synthesized to probe the binding pocket of a target protein.

The N1-Fluoroethyl Side Chain: While less commonly modified, alterations to the N1-substituent can impact solubility, lipophilicity, and metabolic stability. For example, replacing the fluoroethyl group with other alkyl or functionalized alkyl chains can be explored.

A general synthetic approach to analogs often involves the initial synthesis of a common intermediate, such as 6-nitro-1H-indazole, followed by N-alkylation with 1-bromo-2-fluoroethane (B107303), and subsequent reduction of the nitro group to the desired 6-amino functionality. This amine then serves as the key intermediate for the synthesis of a library of analogs.

| Modification Site | Synthetic Strategy | Desired Outcome |

| Aromatic Ring | Synthesis from substituted anilines | Modulate electronics and sterics |

| 6-Amino Group | Acylation, sulfonylation, reductive amination, etc. | Explore SAR at the binding site |

| N1-Fluoroethyl Group | Use of different alkylating agents | Tune physicochemical properties |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized molecules like 1-(2-Fluoroethyl)-1H-indazol-6-amine. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental composition and, consequently, its molecular formula.

For this compound, with a chemical formula of C9H10FN3, the expected exact mass can be calculated. An experimental HRMS measurement yielding a value that corresponds closely to this theoretical mass would serve as primary evidence for the successful synthesis of the target compound. Furthermore, the high resolution of this technique enables the separation of the target compound's signal from those of potential impurities, even those with very similar nominal masses, thus serving as a stringent assessment of sample purity.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | C9H10FN3 |

|---|---|

| Monoisotopic Mass | 179.08588 Da |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed atomic-level structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

¹H and ¹³C NMR are fundamental one-dimensional techniques that provide initial structural fingerprints of this compound.

In the ¹H NMR spectrum, each unique proton (or group of equivalent protons) gives rise to a distinct signal. The chemical shift (δ) of the signal indicates the electronic environment of the proton. For this compound, distinct signals are expected for the aromatic protons on the indazole ring, the amine (-NH2) protons, and the protons of the 2-fluoroethyl group. The integration of these signals corresponds to the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent protons results in signal splitting (multiplicity), which provides valuable information about the connectivity of the atoms. For instance, the protons of the fluoroethyl group would likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atom.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom produces a signal at a specific chemical shift, indicating its chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom). For this compound, distinct signals would be expected for the carbons of the indazole ring and the two carbons of the fluoroethyl side chain.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | Multiplets |

| -NH2 | Broad singlet | Singlet |

| -CH2-N | 4.2 - 4.6 | Triplet of triplets |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C | 100 - 150 |

| -CH2-N | 45 - 55 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR for Fluoroethyl Group Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing the fluoroethyl group. The ¹⁹F nucleus is 100% abundant and has a spin of ½, making it ideal for NMR analysis. The spectrum would typically show a single signal for the fluorine atom in this compound. The chemical shift of this signal is highly sensitive to the local electronic environment. Crucially, the signal would be split into a triplet by the two adjacent protons of the methylene (B1212753) group, providing direct evidence for the -CH2F moiety.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling correlations. Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, typically on adjacent carbon atoms. This would be used to trace the connectivity of the protons within the indazole ring and the fluoroethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, for instance, connecting the fluoroethyl group to the nitrogen of the indazole ring and confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the stereochemistry and conformation of a molecule. For this compound, it could help to confirm the spatial relationship between the fluoroethyl group and the indazole ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a fingerprint of the functional groups present.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the indazole ring (1400-1600 cm⁻¹), and a strong C-F stretching band (1000-1400 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic ring system.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amine (-NH2) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Indazole Ring | C=C, C=N Stretch | 1400 - 1600 |

X-ray Crystallography for Solid-State Molecular Structure Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

Chromatographic Methodologies for Purity and Identity Confirmation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of "this compound," ensuring its purity and confirming its chemical identity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of indazole derivatives and related amine compounds. helsinki.fi

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound." A typical HPLC method for the purity determination of this compound would involve a reversed-phase column, which is effective for separating moderately polar compounds.

A potential HPLC method could be developed based on methodologies used for similar indazole derivatives. uq.edu.au The separation would likely be performed on a C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for resolving the main compound from any potential impurities with different polarities. Detection is typically achieved using a UV detector, often at a wavelength where the indazole ring exhibits strong absorbance.

For more detailed structural confirmation and impurity profiling, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool. This technique provides not only the retention time of the compound but also its mass-to-charge ratio, offering a high degree of confidence in its identification.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions that would likely be suitable for the analysis of the target compound based on common practices for related molecules.

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the polarity and potential for thermal degradation of amine-containing compounds like "this compound," direct analysis by GC can be challenging. Therefore, derivatization is often employed to increase the volatility and thermal stability of the analyte. researchgate.net

A common derivatization strategy for amines involves acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA). This reaction converts the polar amine group into a less polar and more volatile amide, making the compound more amenable to GC analysis. The derivatized sample would then be injected into a GC system equipped with a capillary column, such as a DB-5 or HP-5, which has a non-polar stationary phase.

The separation in the GC column is based on the boiling points and interactions of the analytes with the stationary phase. A temperature program is typically used, where the column temperature is gradually increased to elute compounds with different volatilities. Flame Ionization Detection (FID) is a common detector for this type of analysis, providing a response proportional to the amount of carbon in the analyte. For unambiguous identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred method, as it provides both retention time and a mass spectrum of the analyte and its fragments. researchgate.net

Table 2: Potential Gas Chromatography Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

This table outlines a plausible GC method for the analysis of the target compound after appropriate derivatization, based on general procedures for amine analysis.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic properties of molecules. nih.gov By applying functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with basis sets such as 6-31G(d,p) or 6-311++G(2d,2p), researchers can optimize the molecular geometry of 1-(2-Fluoroethyl)-1H-indazol-6-amine to its lowest energy state. nih.govnih.govnih.gov

From this optimized structure, key electronic and reactivity descriptors can be calculated. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. nih.govmdpi.com Other global reactivity descriptors, such as chemical hardness, electronegativity, and the electrophilicity index, provide further insights into the molecule's behavior in chemical reactions. mdpi.com

DFT is also employed to predict spectroscopic signatures. researchgate.net Calculated vibrational frequencies can be compared with experimental Infrared (IR) spectra to confirm the molecular structure. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental ¹H and ¹³C NMR data. nih.gov Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, which correlate with UV-Visible absorption spectra. nih.govresearchgate.net

A Molecular Electrostatic Potential (MEP) map can also be generated using DFT. nih.gov This map visualizes the electron density distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions of the molecule, which is invaluable for understanding intermolecular interactions. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.98 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.25 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.73 eV | Correlates with chemical reactivity and stability. mdpi.com |

| Chemical Hardness (η) | 2.365 eV | Measures resistance to change in electron distribution. mdpi.com |

| Electronegativity (χ) | 3.615 eV | Indicates the power to attract electrons. mdpi.com |

| Dipole Moment | 3.15 D | Quantifies the overall polarity of the molecule. |

Note: The data in the table is illustrative and represents typical values for similar heterocyclic compounds, as specific published data for this compound is not available.

Ab initio methods are quantum chemistry calculations based directly on theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for properties such as molecular energies, geometries, and interaction energies. These methods are often used as a benchmark to validate the results obtained from more computationally efficient methods like DFT, ensuring the reliability of the theoretical predictions for molecules like this compound.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the 2-fluoroethyl substituent attached to the indazole ring means that this compound can exist in multiple conformations. Conformational analysis involves systematically rotating the single bonds in this side chain to explore the molecule's potential energy surface. nih.gov This process identifies the various stable conformers (local minima on the energy surface) and the transition states that connect them. The goal is to determine the global minimum energy conformation, which is the most stable and likely most populated structure under physiological conditions. This information is critical for subsequent studies, such as molecular docking, as the biological activity of a molecule is highly dependent on its three-dimensional shape.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.netresearchgate.net For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. The indazole scaffold is a known "privileged structure" in medicinal chemistry, found in inhibitors of various enzymes, particularly protein kinases. nih.govrsc.org

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand is then computationally placed into the active site of the protein, and a scoring function is used to estimate the binding affinity, often reported as a binding energy in kcal/mol. nih.gov A more negative score typically indicates a stronger predicted binding affinity. Analysis of the resulting binding pose reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for molecular recognition. nih.govjocpr.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Description |

| Protein Target | Example Kinase (e.g., FLT3, DDR1) nih.govnih.gov |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Leu, Val, Ala (hydrophobic interactions); Glu (hydrogen bond with amine group); Phe (π-π stacking with indazole ring) |

| Predicted Interactions | The indazole core forms hydrogen bonds with the hinge region of the kinase. The 6-amino group acts as a hydrogen bond donor. The fluoroethyl group occupies a hydrophobic pocket. |

Note: The data in the table is for illustrative purposes to demonstrate the output of a typical molecular docking simulation.

Molecular Dynamics (MD) Simulations to Explore Dynamic Behavior and Binding Mechanisms

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the stability of the docked pose and explore the binding mechanism in a simulated physiological environment. nih.govnih.gov

Starting from the best-docked pose, an MD simulation of the complex (e.g., for 100 nanoseconds) can be performed. nih.gov Analysis of the simulation trajectory can confirm whether the key interactions predicted by docking are maintained. Metrics such as Root-Mean-Square Deviation (RMSD) are used to assess the stability of the protein and the ligand's position, while Root-Mean-Square Fluctuation (RMSF) can identify flexible regions of the protein upon ligand binding. nih.gov MD simulations can also be used to calculate binding free energies using methods like MM/PBSA or MM/GBSA, providing a more rigorous estimate of binding affinity than docking scores alone. nih.govnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Chemical Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in drug design to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov

In a QSAR study involving this compound, this compound would be part of a larger series of related indazole derivatives. For each compound in the series, a set of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological parameters) would be calculated. These descriptors are then used to build a mathematical model that relates them to the experimentally measured biological activity (e.g., IC₅₀ values). nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. This approach helps prioritize which molecules to synthesize and test, saving time and resources in the drug discovery process.

Chemoinformatics and Data Mining for Molecular Interaction Discovery

Chemoinformatics and data mining have emerged as indispensable tools in modern drug discovery and development, enabling the systematic analysis of large chemical and biological datasets to uncover novel molecular interactions and guide the design of new therapeutic agents. In the context of this compound and its analogs, these computational approaches are instrumental in predicting binding affinities, identifying key structural features for molecular recognition, and elucidating potential biological targets. By leveraging computational models, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the discovery of new drug candidates.

Molecular Docking and Binding Energy Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor. For indazole derivatives, molecular docking studies have been crucial in understanding their binding modes with various protein targets, including kinases and other enzymes implicated in disease.

For instance, computational studies on a series of indazole scaffolds as potential vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors have demonstrated their binding affinities and interaction patterns within the ATP binding site of the enzyme. biotech-asia.org While specific data for this compound is not available, the analysis of analogous compounds provides valuable insights into the types of interactions that might be expected. These studies often reveal the formation of hydrogen bonds, hydrophobic interactions, and π-stacking interactions with key amino acid residues in the active site. biotech-asia.org

To illustrate the nature of these computational findings, the following table presents representative binding energy data from a study on indazole derivatives targeting the VEGFR-2 kinase domain.

| Compound ID | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| SMO | 4AGD | -6.99 |

| SBS | 4AGD | -6.96 |

| SOT | 4AGD | -6.88 |

| SS | 4AG8 | -7.39 |

| SSA | 4AG8 | -6.71 |

| SMO | 4AG8 | -6.70 |

Further theoretical investigations into the interactions of arylsulphonyl indazole derivatives with the VEGFR2 kinase pocket have utilized advanced computational methods to dissect the energy contributions of individual amino acid interactions. mdpi.com These studies provide a more granular understanding of the forces driving ligand binding. The table below summarizes the total interaction energy (TIE) for several indazole derivatives, calculated as the sum of interaction energies with key amino acid residues. mdpi.com

| Ligand ID | Total Interaction Energy (TIE) (kcal/mol) |

|---|---|

| Indole (B1671886) 6 | -66.500 |

| Pyrrole 2 | -61.600 |

| Triazole 5 | -56.800 |

| 3,5-dimethylopyrazole 4 | -56.200 |

| Condensed pyrazole (B372694) 8 | -36.500 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity. For indazole derivatives, 3D-QSAR studies have been employed to identify the key pharmacophoric features required for their inhibitory activity against targets such as Hypoxia-inducible factor-1α (HIF-1α). nih.gov

These studies generate contour maps that visualize the regions around the molecule where certain properties are predicted to enhance or diminish biological activity. For example, steric and electrostatic maps can guide the modification of the lead compound to improve its potency. nih.gov The insights gained from such analyses can be extrapolated to predict the potential activity of this compound and to guide the design of novel derivatives with enhanced therapeutic properties.

Pharmacophore Mapping and Virtual Screening

Pharmacophore modeling is another powerful chemoinformatic tool that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be used to search large chemical databases for new compounds that fit the model and are therefore likely to be active. This virtual screening approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

For indazole derivatives, pharmacophore mapping has been used to generate hypotheses about the key features necessary for their interaction with specific biological targets. nih.gov A typical pharmacophore model for an indazole-based inhibitor might include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features arranged in a specific spatial orientation. Such models serve as a valuable blueprint for the discovery of new bioactive molecules within the vast chemical space.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies at the Molecular Level

Principles of Molecular Recognition for Indazole Amine Scaffolds

The indazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. nih.govnih.gov The molecular recognition of indazole amine scaffolds is governed by a combination of specific hydrogen bonding patterns and hydrophobic interactions. The 1H-indazole-3-amine structure, for instance, has been identified as an effective "hinge-binding" fragment in several kinase inhibitors. nih.govmdpi.com In this role, the N-H group of the indazole ring often forms crucial hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for anchoring the ligand to its target protein. nih.govtandfonline.com

Docking studies have elucidated these interactions, showing that the indazole N-H can form hydrogen bonds with the amide oxygen of key amino acid residues, such as Cys694 in FMS-like tyrosine kinase 3 (FLT3). nih.govtandfonline.com Furthermore, the bicyclic indazole structure contributes to binding by engaging with hydrophobic pockets within the target protein. nih.gov The amphoteric nature of the indazole ring, which exists in a tautomeric equilibrium, can also influence its binding mode, with the 1H-indazole form being the most thermodynamically stable and commonly observed tautomer. nih.gov The strategic placement of the amine group on the indazole scaffold facilitates these key interactions, establishing it as a privileged structure in drug design. researchgate.net

Contribution of the Fluoroethyl Moiety to Ligand-Target Interactions

The introduction of fluorine-containing substituents, such as the fluoroethyl moiety, is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. mdpi.com The fluorine atom's high electronegativity and small van der Waals radius allow it to significantly alter a molecule's characteristics without introducing substantial steric bulk. nih.gov

The fluoroethyl group can contribute to ligand-target interactions in several ways:

Enhanced Metabolic Stability: Fluorination is a common tactic to improve a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net

Modulation of Lipophilicity: The C-F bond is more lipophilic than a C-H bond, which can enhance membrane permeation and interactions with hydrophobic pockets of a target protein. researchgate.net

Electronic Effects: As a potent electron-withdrawing group, fluorine can influence the electronic nature of the entire molecule, which can in turn affect pKa and the strength of other interactions, such as π-π stacking. researchgate.net

Conformational Control: The presence of fluorine can restrict the conformational flexibility of the ethyl chain, which may lead to a more favorable binding entropy upon interaction with the target. nih.gov

These properties demonstrate that the fluoroethyl moiety is not merely a passive component but an active contributor to the molecule's binding affinity and pharmacokinetic profile.

Influence of Substituent Variations on Molecular Binding Modes

Structure-activity relationship (SAR) studies consistently show that variations in substituents on the indazole scaffold critically influence molecular binding and biological activity. nih.gov The position and nature of these substituents can dictate the potency and selectivity of the compound.

For example, substitutions at the C-5 position of the indazole ring have been shown to significantly impact the anti-proliferative activity of indazole derivatives. nih.gov Aromatic ring substitutions at this position are a focus of efforts to discover highly selective and active inhibitors. nih.gov Similarly, groups at the C-4 and C-6 positions have been found to play a crucial role in the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

Modifications are also frequently made at the C-3 position. The introduction of moieties like piperazine (B1678402) acetamide (B32628) can enhance properties such as aqueous solubility and oral bioavailability, while groups like mercapto acetamide can establish different interactions within the binding site. nih.gov The strategic variation of these substituents allows for the fine-tuning of the molecule's interaction with its biological target.

The following table illustrates how different fluorine substituents on a phenyl group at the C-5 position of an indazole scaffold affect anti-proliferative activity against the Hep-G2 cancer cell line.

| Compound ID | R¹ Substituent at C-5 | IC₅₀ (μM) against Hep-G2 |

| 5b | 3-fluorophenyl | 4.95 |

| 5e | 4-fluorophenyl | 4.31 |

| 5j | 3,5-difluorophenyl | 3.32 |

| 5f | 4-trifluoromethoxyphenyl | 5.21 |

| Data derived from studies on 1H-indazole-3-amine derivatives. nih.gov |

This data indicates that the placement and number of fluorine atoms can significantly alter biological activity, with the 3,5-difluoro substituent providing the highest potency in this series. nih.gov

Stereochemical Effects on Binding Affinity and Selectivity (if applicable)

While specific stereochemical studies for 1-(2-Fluoroethyl)-1H-indazol-6-amine are not detailed in the provided search results, stereochemistry is a known critical factor for the affinity and selectivity of many biologically active molecules. For related indazole derivatives, the specific spatial arrangement of atoms has been shown to be crucial for activity. For instance, the (S)-enantiomer of one furo[2,3-g]indazole-based compound demonstrated high agonistic activity and selectivity for the 5-HT2C receptor, implying that its mirror image (the R-enantiomer) is likely less active. ebi.ac.uk

The conformational rigidity imparted by substituents can also play a role. Fluorinated ligands, for example, may exhibit lower conformational flexibility in their unbound state, leading to a smaller entropic penalty upon binding to a receptor, which can result in a more favorable binding free energy. nih.gov Therefore, it is highly probable that if a chiral center exists within derivatives of this compound, the different stereoisomers would display distinct binding affinities and selectivities.

Rational Design Strategies for Optimizing Molecular Interactions

The development of potent and selective indazole-based compounds heavily relies on rational design strategies. These approaches leverage structural information and computational methods to guide the synthesis of optimized molecules. nih.gov

Key strategies include:

Structure-Guided Design: This involves using the three-dimensional structure of the target protein, often obtained from X-ray crystallography, to design ligands that fit precisely into the binding site. This method was used to develop potent inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1). nih.gov

Molecular Docking: Computational docking studies are used to predict the binding mode of a ligand and to understand how structural modifications might enhance interactions. This approach was instrumental in optimizing benzimidazole (B57391) derivatives containing an indazole moiety as FLT3 inhibitors, confirming the indazole's role as a hinge-binder. nih.govtandfonline.com

Molecular Hybridization: This strategy involves combining structural features from different known active molecules to create a new hybrid compound with potentially improved properties. nih.govmdpi.comresearchgate.net For example, the indazole scaffold might be combined with a piperazine moiety to improve solubility or a mercapto acetamide group to introduce new binding interactions. nih.gov

These rational design approaches facilitate the systematic exploration of chemical space and accelerate the discovery of compounds with optimized molecular interactions and desired biological activities.

Mechanistic Studies of Ligand-Induced Molecular Events (e.g., enzyme inhibition in vitro)

Mechanistic studies have revealed that indazole amine derivatives can elicit their biological effects through the specific inhibition of enzymes, particularly protein kinases. nih.gov The indazole scaffold is a versatile pharmacophore for targeting a range of kinases, including EGFR, FGFR, and ERK. nih.gov

The primary mechanism of inhibition often involves the indazole core acting as a hinge-binder, forming hydrogen bonds with the kinase's hinge region, which is essential for ATP binding. nih.govnih.gov This interaction prevents the kinase from performing its phosphotransferase function, thereby blocking downstream signaling pathways. Some indazole derivatives have been characterized as type II inhibitors, which bind to and stabilize the inactive (DFG-out) conformation of a kinase. nih.gov

Beyond direct enzyme inhibition, in vitro studies have shown that some indazole derivatives can induce broader cellular events. For example, certain compounds have been shown to trigger apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. mdpi.comresearchgate.net These effects are thought to be mediated by the inhibition of key proteins in cell survival pathways, such as members of the Bcl-2 family. mdpi.comresearchgate.net

The table below summarizes the in vitro inhibitory activity of various indazole derivatives against different biological targets.

| Compound Class | Target | Measurement | Potency |

| 1H-Indazole Derivative | EGFR T790M Kinase | IC₅₀ | 5.3 nM |

| 1H-Indazole Derivative | ERK1 Kinase | IC₅₀ | 9.3 nM |

| 1H-Indazole Derivative | FGFR2 Kinase | IC₅₀ | 2.0 nM |

| 1H-Indazole-3-amine Derivative | K562 Cell Line | IC₅₀ | 5.15 µM |

| 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole | FLT3 Kinase | IC₅₀ | 41.6 nM |

| Data compiled from multiple studies on various indazole derivatives. nih.govmdpi.comnih.govresearchgate.net |

These mechanistic insights are crucial for understanding the therapeutic potential and for the further development of indazole-based inhibitors.

Applications in Chemical Probes and Tools

Development of Chemical Probes for Target Engagement Studies (non-organismal)

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly kinases. researchgate.netnih.gov Derivatives of 6-aminoindazole have been explored as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. researchgate.netrsc.org The development of chemical probes from the 1-(2-Fluoroethyl)-1H-indazol-6-amine scaffold allows for the investigation of these interactions in non-organismal, biochemical, and cellular assays.

A chemical probe is a small molecule that is used to study the function of a protein or a biological pathway. The design of such probes based on the this compound scaffold would involve modifying the 6-amino group with various functionalities to create a library of compounds. These compounds can then be screened against a panel of kinases or other enzymes to identify potent and selective binders. The fluoroethyl group can enhance binding affinity and improve metabolic stability, which are desirable properties for a chemical probe.

The following table illustrates the kinase inhibitory activity of some representative indazole derivatives, highlighting the potential of this scaffold in developing targeted chemical probes.

| Indazole Derivative | Target Kinase(s) | IC₅₀ (nM) | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 (protein expression suppression) | 400 | nih.gov |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivative (8r) | FLT3 | 41.6 | nih.gov |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivative (8r) | FLT3-ITD (W51) | 22.8 | nih.gov |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivative (8r) | FLT3-TKD (D835Y) | 5.64 | nih.gov |

This table is for illustrative purposes and shows the activity of related indazole compounds, suggesting the potential of the this compound scaffold.

Synthesis and Characterization of Radiotracers for Molecular Imaging Probe Development (focus on chemical aspects)

The presence of the fluoroethyl group on the indazole nitrogen of this compound makes it an excellent candidate for the development of radiotracers for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that uses radiolabeled molecules to visualize and quantify biological processes in vivo. The most commonly used positron-emitting radionuclide for this purpose is fluorine-18 (B77423) ([¹⁸F]), due to its favorable decay characteristics. nih.gov

The synthesis of an [¹⁸F]-labeled version of this compound would typically involve a late-stage radiofluorination reaction. A common strategy is to start with a precursor molecule where the ethyl group is terminated with a good leaving group, such as a tosylate or a mesylate. This precursor can then be reacted with [¹⁸F]fluoride to introduce the radionuclide.

A general synthetic scheme for the radiosynthesis of [¹⁸F]-1-(2-Fluoroethyl)-1H-indazol-6-amine is depicted below: Step 1: Synthesis of the Precursor Starting from 1H-indazol-6-amine, a two-carbon linker with a terminal hydroxyl group is introduced at the N1 position. The hydroxyl group is then converted to a suitable leaving group (e.g., tosylate).

Step 2: Radiolabeling with [¹⁸F]Fluoride The tosylated precursor is then reacted with cyclotron-produced [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in an anhydrous solvent at an elevated temperature.

Step 3: Purification and Formulation The resulting [¹⁸F]-1-(2-Fluoroethyl)-1H-indazol-6-amine is purified using high-performance liquid chromatography (HPLC) to remove unreacted [¹⁸F]fluoride and other impurities. The final product is then formulated in a biocompatible solution for administration.

The characterization of the radiotracer would involve confirming its identity and purity using analytical techniques such as radio-HPLC and measuring its specific activity. The development of such radiotracers based on the indazole scaffold holds promise for imaging various biological targets, including kinases and other enzymes implicated in disease. nih.govnih.gov

Integration into Diverse Compound Libraries for Chemical Biology Screening

Compound libraries are essential tools in drug discovery and chemical biology for identifying new bioactive molecules. The this compound scaffold is an attractive starting point for the generation of diverse compound libraries due to the synthetic accessibility of the 6-amino group for further modification. nih.govbenthamdirect.com

Libraries based on this scaffold can be created using combinatorial chemistry approaches, where a variety of building blocks are reacted with the 6-amino group to generate a large number of structurally diverse compounds. These reactions can include acylation, sulfonylation, reductive amination, and urea (B33335) formation, among others. The resulting library of compounds can then be screened in high-throughput assays to identify "hits" with desired biological activities.

The indazole core itself is a key feature, as it is present in numerous compounds with a wide range of biological activities. nih.govpnrjournal.com The inclusion of the N-fluoroethyl group can also contribute to the diversity and drug-like properties of the library compounds.

The following table provides examples of different types of compound libraries and the potential role of the this compound scaffold within them.

| Library Type | Description | Relevance of this compound Scaffold |

| Focused Libraries | Designed to target a specific family of proteins, such as kinases. | The indazole core is a known kinase hinge-binding motif, making this scaffold ideal for kinase-focused libraries. researchgate.netnih.gov |

| Diversity-Oriented Synthesis (DOS) Libraries | Aim to generate compounds with a wide range of structural diversity to explore novel biological targets. | The functional handles on the scaffold allow for the introduction of diverse chemical functionalities and stereocenters. |

| Fragment-Based Libraries | Composed of low molecular weight compounds ("fragments") that are screened for weak binding to a target protein. | The core indazole structure can serve as a starting fragment, which can then be elaborated into more potent leads. |

Use as Reference Compounds in Analytical Method Development

Well-characterized small molecules are crucial as reference standards for the development and validation of analytical methods. This compound, once synthesized and purified to a high degree, can serve as such a standard.

In the context of drug discovery and development, analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to assess the purity, identity, and stability of synthesized compounds. nih.govdergipark.org.tr A certified reference standard of this compound would be essential for:

Qualitative Analysis: Confirming the identity of the compound in a reaction mixture or a biological matrix by comparing its retention time (in HPLC), mass-to-charge ratio (in MS), and NMR spectrum to that of the standard.

Quantitative Analysis: Determining the concentration of the compound in a sample by creating a calibration curve using the reference standard.

Impurity Profiling: Identifying and quantifying any impurities present in a sample of this compound.

The structural elucidation of N-alkylated indazoles can be challenging due to the potential for N1 and N2 isomerism. nih.govd-nb.info Therefore, a thoroughly characterized reference standard of this compound, with its isomeric purity confirmed by techniques like 2D NMR, is invaluable for researchers working with this and related compounds. dergipark.org.tr

Patent Landscape and Intellectual Property Analysis in Chemical Sciences

Analysis of Patent Claims Pertaining to the Synthesis of Indazole Amine Derivatives

Patent claims define the scope of protection for an invention. wikipedia.org For a compound such as 1-(2-Fluoroethyl)-1H-indazol-6-amine, patent protection can cover the compound itself, its synthesis process, intermediates, and different physical forms. An analysis of patents for structurally related 1-alkyl-1H-indazol-6-amines reveals common claiming strategies.

Typically, a patent for a chemical process will include independent claims that broadly cover the synthesis method, with dependent claims detailing more specific embodiments of that method. uspto.gov For the synthesis of a 1-substituted indazole derivative, an independent claim might be structured as follows:

Example of a Broad Independent Claim:

"A process for the preparation of a 1-substituted-1H-indazol-6-amine derivative of Formula (I), comprising the step of reacting a 1H-indazol-6-amine with an alkylating agent in the presence of a base."

Dependent claims would then specify the nature of the reactants and conditions, for instance:

The specific alkylating agent (e.g., 1-fluoro-2-iodoethane (B1294473) for the target compound).

The type of base used (e.g., an inorganic or organic base).

The solvent system employed in the reaction.

The temperature and pressure ranges for the reaction.

A significant challenge in the synthesis of N-substituted indazoles is achieving regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring. google.com Patents for novel synthetic methods often address this challenge. For example, a patent might claim a process that selectively yields the N1 isomer over the N2 isomer. Such a claim would represent a significant inventive step.

Table 1: Representative Synthetic Steps and Potential Patent Claims for this compound

| Synthetic Step | Description | Potential Patent Claim Type |

| N-Alkylation | Introduction of the 2-fluoroethyl group onto the N1 position of the 1H-indazol-6-amine core. | A process claim for the regioselective N1-alkylation of 1H-indazol-6-amine. |

| Intermediate Purification | Isolation and purification of a key intermediate in the synthesis. | A claim to a novel and non-obvious intermediate compound. |

| Final Product Isolation | Isolation and purification of this compound in a specific crystalline form. | A composition of matter claim for a specific polymorph of the final compound. |

Novelty and Inventive Step in Chemical Composition and Process Patents

For a chemical patent to be granted, the invention must be novel and involve an inventive step (i.e., be non-obvious). wikipedia.org

Novelty: The novelty requirement dictates that the exact chemical compound or synthesis process must not have been previously disclosed to the public. For this compound, novelty would be established if the compound itself has never been synthesized or described before. Similarly, a new process for its synthesis would be considered novel if the specific combination of starting materials, reagents, and reaction conditions has not been previously reported.

Inventive Step: The inventive step requirement is a higher bar, necessitating that the invention is not an obvious modification of what is already known to a person skilled in the art. For a new chemical compound, an inventive step might be demonstrated by unexpected properties, such as significantly improved biological activity or a better safety profile compared to similar known compounds.

For a new synthesis process, an inventive step could be argued based on several factors:

Improved Yield or Purity: A process that provides the final product in a significantly higher yield or purity than existing methods.

Enhanced Regioselectivity: As mentioned, a process that overcomes the common problem of N1/N2 isomer formation in indazole synthesis would likely be considered inventive. google.com

Use of Milder or Safer Reagents: A synthesis that avoids harsh or hazardous chemicals used in prior art methods. nih.gov

Reduced Number of Steps: A more convergent and efficient synthesis route.

Table 2: Factors Considered for Inventive Step in Chemical Patents

| Factor | Description |

| Unexpected Results | The invention leads to surprising and unforeseeable advantages. |

| Overcoming a Technical Prejudice | The invention succeeds in a way that the prior art suggested would fail. |

| Long-Felt Need | The invention solves a problem that has persisted for a long time in the field. |

| Commercial Success | While not a direct measure of inventiveness, significant commercial success can be an indicator. |

Strategies for Patenting Novel Chemical Syntheses and Compound Forms

A robust patent strategy for a new chemical entity like this compound would involve a multi-faceted approach to protect not just the compound itself, but also the various aspects of its creation and formulation.

Patenting the Synthesis Process: A key strategy is to patent the specific method of synthesis. This can provide protection even if the final compound is already known but was previously made by a different, less efficient method. The claims should be drafted to be broad enough to cover variations in the process while still being novel and non-obvious.

Patenting Intermediates: Novel and non-obvious chemical intermediates used in the synthesis of the final product can also be patented. This can prevent competitors from using the same synthetic route, even if they slightly modify other steps.

Patenting Different Compound Forms: Chemical compounds can often exist in different solid-state forms, such as polymorphs, solvates, and hydrates. These different forms can have distinct physical properties that affect their suitability for pharmaceutical use. Patenting a specific crystalline form with advantageous properties (e.g., better stability or solubility) can provide an additional layer of intellectual property protection.

Drafting Claims of Varying Scope: A well-constructed patent application will include claims of varying scope. Broad claims provide a wider net of protection, while narrower, more specific claims can be a fallback position if the broader claims are challenged. uspto.gov

Future Directions and Emerging Research Avenues in Indazole Chemistry

Exploration of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including indazoles. benthamdirect.comnih.govrsc.org Traditional methods for indazole synthesis often rely on harsh reaction conditions, hazardous reagents, and multi-step procedures that generate significant waste. nih.gov Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic routes.

Key areas of exploration include:

Catalyst-based approaches: The use of transition-metal catalysts, as well as acid-base catalysis, has already shown promise in improving the efficiency and selectivity of indazole synthesis. benthamdirect.com Future work will likely involve the development of novel catalysts, including those based on earth-abundant metals and nanocatalysts, to further enhance reaction rates and reduce environmental impact. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of heterocyclic compounds. nih.gov Their application to indazole synthesis is an active area of research that aligns with the principles of green chemistry.

Solvent-Free and Aqueous Synthesis: The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a central tenet of green chemistry. Research into solvent-free reaction conditions or the use of water as a solvent for indazole synthesis is expected to expand.

One-Pot Reactions: Designing synthetic cascades where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycles

| Feature | Conventional Synthesis | Green Synthesis |

| Energy Source | Often requires prolonged heating | Utilizes microwaves, ultrasound for faster reactions nih.gov |

| Solvents | Often uses volatile organic compounds | Aims for solvent-free conditions or benign solvents like water |

| Catalysts | May use stoichiometric and hazardous reagents | Employs recyclable and non-toxic catalysts benthamdirect.com |

| Efficiency | Can be multi-step with lower overall yields | Focuses on one-pot reactions and high atom economy |

| Waste Generation | Can produce significant chemical waste | Aims to minimize or eliminate waste by design |

Application of Artificial Intelligence and Machine Learning in Chemical Discovery and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery and synthesis of new molecules. acs.orgresearchgate.netnih.govoptimlpse.co.ukresearchgate.net In the context of indazole chemistry, AI and ML can be applied in several ways:

Retrosynthesis Planning: AI-powered tools can analyze the structure of a target indazole derivative and propose viable synthetic routes by working backward from the final product to readily available starting materials. optimlpse.co.uk This can save significant time and resources in the planning phase of research.

Reaction Outcome Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations, including those for synthesizing and functionalizing indazoles.

De Novo Drug Design: AI algorithms can generate novel indazole-based structures with desired pharmacological properties, opening up new avenues for drug discovery.

Property Prediction: ML models can predict various physicochemical and biological properties of indazole derivatives, helping to prioritize which compounds to synthesize and test.

The integration of AI and ML into the workflow of synthetic chemistry promises to significantly shorten the timeline for the development of new indazole-based compounds with tailored functionalities. nih.gov

Development of Advanced Characterization Techniques for Complex Chemical Systems

As the complexity of synthesized indazole derivatives increases, so does the need for sophisticated analytical techniques to fully characterize their structure, purity, and behavior. semanticscholar.orgmdpi.comnih.govresearchgate.net While standard techniques like NMR and mass spectrometry remain crucial, future research will leverage more advanced methods:

Multi-dimensional NMR Spectroscopy: Advanced 2D and 3D NMR techniques will be essential for unambiguously determining the structure and stereochemistry of complex indazole-containing molecules.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are critical for confirming the elemental composition of newly synthesized compounds.

X-ray Crystallography: This technique provides definitive three-dimensional structural information, which is invaluable for understanding the solid-state packing of molecules and for structure-based drug design.

Computational Chemistry: Density functional theory (DFT) and other computational methods are increasingly used in conjunction with experimental data to predict and understand the spectroscopic properties and reactivity of molecules. nih.govnih.gov

These advanced characterization tools will be indispensable for ensuring the quality and reproducibility of research in indazole chemistry.

Expansion of Chemical Reactivity Profiles for New Derivatization Paths

While the synthesis of the indazole core is well-established, the development of novel methods for its functionalization continues to be an active area of research. nih.govaustinpublishinggroup.comchemicalbook.comacs.org Expanding the chemical reactivity profiles of indazoles will enable the creation of a wider diversity of derivatives for various applications.

Future research in this area will likely focus on:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the indazole ring is a highly atom-economical approach to introducing new substituents. nih.gov

Regioselective Reactions: Developing methods for the selective functionalization of specific positions on the indazole ring (e.g., N1 vs. N2, or different positions on the benzene (B151609) ring) is crucial for controlling the properties of the final compound. acs.org

Late-Stage Functionalization: The ability to introduce new functional groups into an already complex indazole-containing molecule in the final steps of a synthesis is highly desirable in drug discovery.

Photoredox and Electrocatalysis: These modern synthetic techniques can enable novel transformations of the indazole scaffold under mild reaction conditions.

The discovery of new derivatization pathways will provide access to previously unexplored chemical space and facilitate the optimization of the properties of indazole-based compounds.

Interdisciplinary Research with Materials Science and Nanotechnology (focus on chemical interactions)

The unique photophysical and electronic properties of the indazole ring system make it an attractive building block for the development of new materials. Interdisciplinary research at the interface of chemistry, materials science, and nanotechnology is expected to yield exciting new applications for indazole derivatives.

Potential areas of investigation include:

Organic Electronics: Indazole-containing molecules could be explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sensors: The ability of the indazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for the development of chemical sensors.

Functional Polymers: Incorporation of indazole units into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, or specific recognition properties. chemimpex.com

Nanoparticle Functionalization: Attaching indazole derivatives to the surface of nanoparticles can modify their properties and enable their use in applications such as targeted drug delivery or catalysis.

The chemical interactions of indazole derivatives with other molecules and materials will be a key focus of this interdisciplinary research, driving the design and synthesis of novel functional systems.